Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate
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Overview
Description
Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate is an organic compound with the molecular formula C8H7BrO5. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl ester group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate typically involves the bromination of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed
Substitution: Formation of 3-amino-5-hydroxy-4-oxo-4H-pyran-2-carboxylate or 3-thio-5-hydroxy-4-oxo-4H-pyran-2-carboxylate.
Oxidation: Formation of 3-bromo-5-oxo-4H-pyran-2-carboxylate.
Reduction: Formation of 3-bromo-5-hydroxy-4-hydroxy-4H-pyran-2-carboxylate.
Scientific Research Applications
Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4-oxo-4H-pyran-2-carboxylate: Lacks the hydroxyl group at the 5-position.
Ethyl 3-chloro-5-hydroxy-4-oxo-4H-pyran-2-carboxylate: Contains a chlorine atom instead of a bromine atom.
Ethyl 3-bromo-5-methoxy-4-oxo-4H-pyran-2-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research .
Properties
IUPAC Name |
ethyl 3-bromo-5-hydroxy-4-oxopyran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO5/c1-2-13-8(12)7-5(9)6(11)4(10)3-14-7/h3,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTCUNYMNYZRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C(=CO1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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